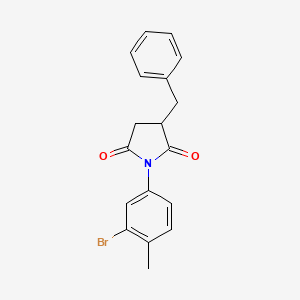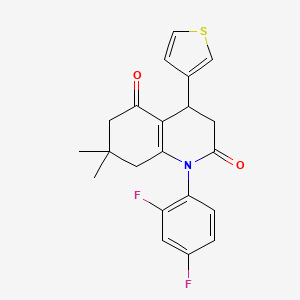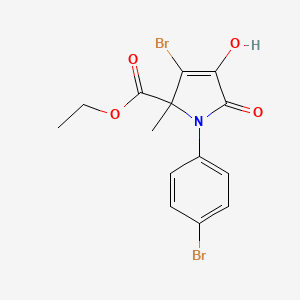
3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is of interest due to its potential biological activities and its structural uniqueness, which makes it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a benzylamine derivative with a bromo-methylphenyl derivative in the presence of a suitable catalyst can yield the desired pyrrolidine-2,5-dione .
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents.
Benzyl derivatives: Compounds with a benzyl group attached to different heterocyclic cores.
Uniqueness
3-Benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C18H16BrNO2 |
|---|---|
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
3-benzyl-1-(3-bromo-4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H16BrNO2/c1-12-7-8-15(11-16(12)19)20-17(21)10-14(18(20)22)9-13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3 |
Clave InChI |
ZFMJFWBMVCGLNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B15005116.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B15005133.png)
![3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005140.png)
![4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B15005142.png)

![11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005154.png)
![1-[8-(4-Ethylphenyl)-1-(3-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B15005163.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B15005164.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide](/img/structure/B15005171.png)

![[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B15005175.png)

![3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15005187.png)
![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15005188.png)
